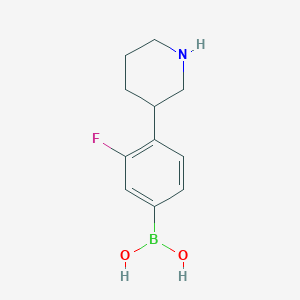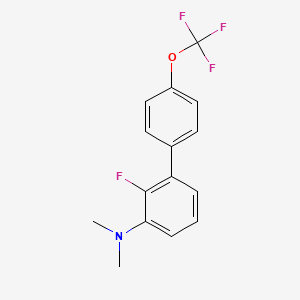
(2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a complex organic compound that features a biphenyl core substituted with fluorine and trifluoromethoxy groups, along with a dimethylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as dioxane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The dimethylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-methylamine
- (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethylamine
- (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-propylamine
Uniqueness
(2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to the presence of both fluorine and trifluoromethoxy groups, which significantly influence its chemical reactivity and biological activity. The dimethylamine group further distinguishes it from similar compounds by providing additional sites for interaction and modification.
Propriétés
Formule moléculaire |
C15H13F4NO |
|---|---|
Poids moléculaire |
299.26 g/mol |
Nom IUPAC |
2-fluoro-N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)13-5-3-4-12(14(13)16)10-6-8-11(9-7-10)21-15(17,18)19/h3-9H,1-2H3 |
Clé InChI |
WKEAPWDBONGJNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC(=C1F)C2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


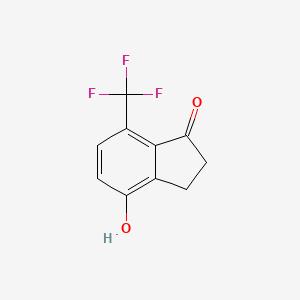
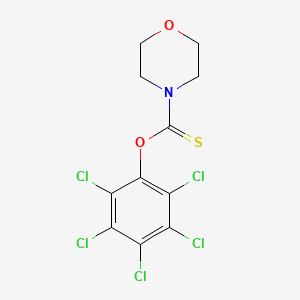
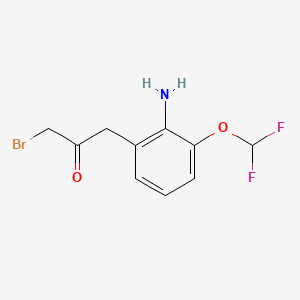
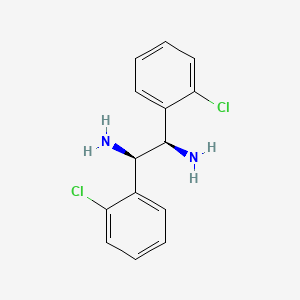
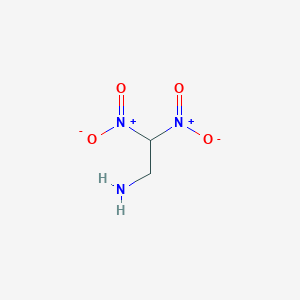
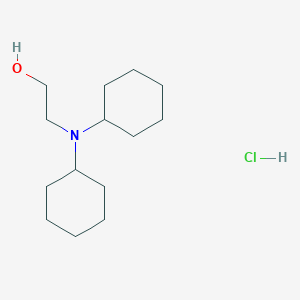
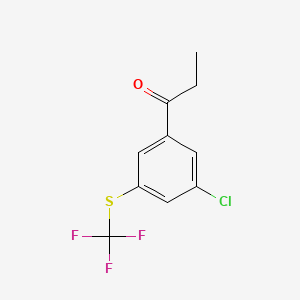
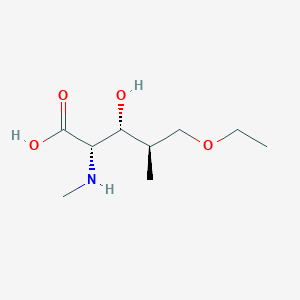
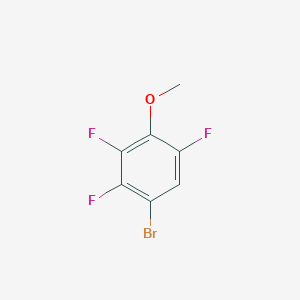

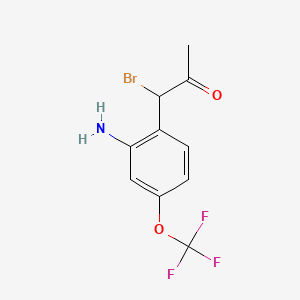
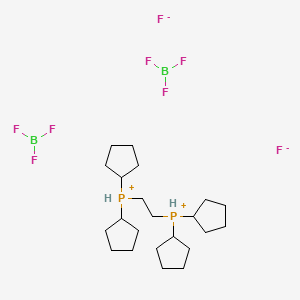
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
